molecular formula C13H11NO2S B15305998 [(2-Methoxypyridin-3-yl)sulfanyl](phenyl)methanone

[(2-Methoxypyridin-3-yl)sulfanyl](phenyl)methanone

Katalognummer: B15305998
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: VHAKVTPWUZWYCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methoxypyridin-3-yl)sulfanylmethanone is a chemical compound with the molecular formula C13H11NO2S and a molecular weight of 245.3 g/mol. This compound has garnered significant attention due to its unique physical and chemical properties.

Vorbereitungsmethoden

The synthesis of (2-Methoxypyridin-3-yl)sulfanylmethanone typically involves the reaction of 2-methoxypyridine-3-thiol with benzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

(2-Methoxypyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group and the sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2-Methoxypyridin-3-yl)sulfanylmethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of (2-Methoxypyridin-3-yl)sulfanylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

(2-Methoxypyridin-3-yl)sulfanylmethanone can be compared with other similar compounds, such as:

    Pyridin-2-yl-methanones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.

The uniqueness of (2-Methoxypyridin-3-yl)sulfanylmethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C13H11NO2S

Molekulargewicht

245.30 g/mol

IUPAC-Name

S-(2-methoxypyridin-3-yl) benzenecarbothioate

InChI

InChI=1S/C13H11NO2S/c1-16-12-11(8-5-9-14-12)17-13(15)10-6-3-2-4-7-10/h2-9H,1H3

InChI-Schlüssel

VHAKVTPWUZWYCY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC=N1)SC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.